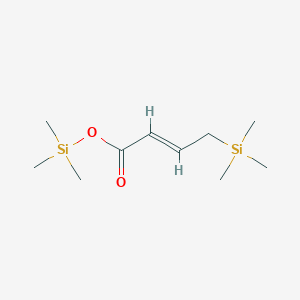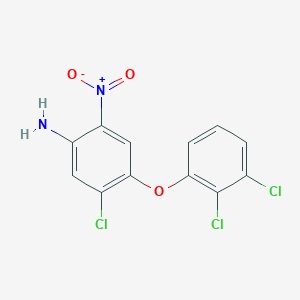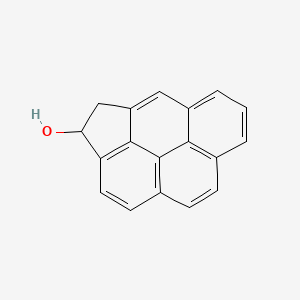
3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12O It is a derivative of cyclopenta(cd)pyrene, characterized by the presence of a hydroxyl group at the 3rd position and a dihydro group at the 3,4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and pyrene derivatives, followed by hydroxylation at the 3rd position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form, removing the double bonds.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Fully saturated cyclopenta(cd)pyrene derivatives.
Substitution: Various substituted cyclopenta(cd)pyrene compounds depending on the reagents used.
科学研究应用
3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on proteins and other biomolecules. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes depending on the context of its use.
相似化合物的比较
Cyclopenta(cd)pyrene: The parent compound without the hydroxyl and dihydro modifications.
3,4-Dihydrocyclopenta(cd)pyrene: Lacks the hydroxyl group but retains the dihydro structure.
3-Hydroxycyclopenta(cd)pyrene: Contains the hydroxyl group but lacks the dihydro structure.
Uniqueness: 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene is unique due to the combination of the hydroxyl and dihydro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
69795-73-9 |
|---|---|
分子式 |
C18H12O |
分子量 |
244.3 g/mol |
IUPAC 名称 |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-3-ol |
InChI |
InChI=1S/C18H12O/c19-15-9-13-8-12-3-1-2-10-4-5-11-6-7-14(15)17(13)18(11)16(10)12/h1-8,15,19H,9H2 |
InChI 键 |
PRQSBOQMCBPXTR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C3C1=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
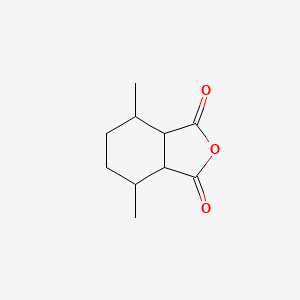
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
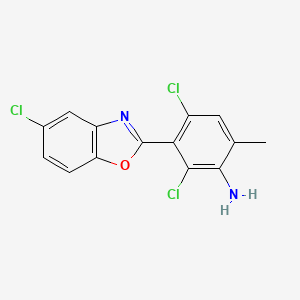
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
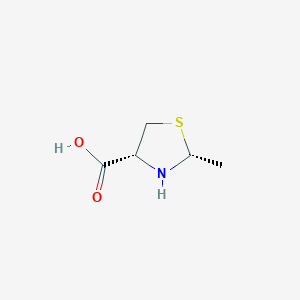
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)

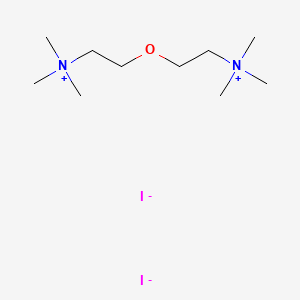
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
